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This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) to address nuclease degradation in RNA experiments.

Frequently Asked Questions (FAQs)
Q1: What are the primary sources of RNase contamination in a laboratory setting?

A1: RNases are ubiquitous enzymes that can degrade RNA and are prevalent in laboratory

environments. Key sources of contamination include:

Personnel: Skin, hair, and saliva are major sources of RNases.[1][2] Always wear gloves and

a lab coat, and change them frequently.[1][3][4]

Surfaces and Equipment: Benchtops, pipettors, glassware, and electrophoresis equipment

can harbor RNases from dust and microorganisms.[5][6]

Reagents and Solutions: Aqueous solutions, including buffers and water, can be a significant

source of RNase contamination if not properly prepared and handled.[3][6][7]

Samples: Endogenous RNases are present in many biological samples and must be

inactivated promptly during sample collection and processing.[8][9]

Consumables: Non-certified plasticware such as pipette tips and tubes can introduce

RNases.[10]
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Q2: How can I assess the integrity of my RNA sample?

A2: Several methods are available to assess RNA integrity:

Denaturing Agarose Gel Electrophoresis: This is a common method where intact total RNA

from eukaryotic samples will show sharp 28S and 18S ribosomal RNA (rRNA) bands. A

28S:18S rRNA ratio of approximately 2:1 is a good indicator of intact RNA.[11] Degraded

RNA will appear as a smear towards the lower molecular weight region of the gel.[11]

Agilent 2100 Bioanalyzer: This automated electrophoresis system provides an RNA Integrity

Number (RIN). The RIN is a more standardized and reliable measure of RNA quality.[4]

Spectrophotometry (A260/A280 and A260/A230 ratios): While these ratios assess the purity

of the RNA sample from protein and organic contaminants, they do not provide direct

information about RNA integrity.[12][13] A pure RNA sample typically has an A260/A280 ratio

of ~2.0.[12][13]

Q3: What is the RNA Integrity Number (RIN) and how should I interpret it?

A3: The RNA Integrity Number (RIN) is a numerical score from 1 to 10 that assesses the

integrity of an RNA sample, with 10 representing completely intact RNA and 1 representing

highly degraded RNA.[1][14] The RIN is calculated by an algorithm that analyzes the entire

electrophoretic trace of the RNA sample.[1] The acceptable RIN value depends on the

downstream application.

Downstream Application Recommended RIN Score

RNA Sequencing (RNA-Seq) > 8[1][14]

Microarray > 7[1][14]

Quantitative PCR (qPCR) > 7[1][14]

RT-qPCR 5 - 6[1][14]

Gene Arrays 6 - 8[1][14]

Q4: What are RNase inhibitors and when should I use them?
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A4: RNase inhibitors are proteins that bind to and inactivate a broad spectrum of RNases,

thereby protecting RNA from degradation.[15][16][17] They are particularly useful in enzymatic

reactions involving RNA, such as reverse transcription and in vitro transcription, where RNase

contamination can compromise the results.[15][18] It is recommended to include RNase

inhibitors as a precautionary measure in most enzymatic manipulations of RNA.[10][15]

Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related

to RNA degradation.

Problem: My RNA appears degraded on a gel (smearing,
low 28S:18S ratio).
// Nodes start [label="Start:\nDegraded RNA\nObserved", fillcolor="#EA4335",

fontcolor="#FFFFFF"]; check_sample_handling [label="Review Sample\nCollection

&\nStorage", fillcolor="#FBBC05", fontcolor="#202124"]; check_workspace

[label="Evaluate\nWorkspace &\nTechnique", fillcolor="#FBBC05", fontcolor="#202124"];

check_reagents [label="Assess\nReagents &\nConsumables", fillcolor="#FBBC05",

fontcolor="#202124"];

// Sample Handling Solutions improper_storage [label="Improper Storage?",

fillcolor="#F1F3F4", fontcolor="#202124"]; slow_processing [label="Slow Processing?",

fillcolor="#F1F3F4", fontcolor="#202124"]; solution_storage [label="Solution:\nFlash freeze

samples\nin liquid N2.\nStore at -80°C.", fillcolor="#34A853", fontcolor="#FFFFFF"];

solution_processing [label="Solution:\nMinimize thaw cycles.\nProcess on ice.",

fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workspace Solutions contaminated_surfaces [label="Contaminated\nSurfaces?",

fillcolor="#F1F3F4", fontcolor="#202124"]; improper_technique [label="Improper\nTechnique?",

fillcolor="#F1F3F4", fontcolor="#202124"]; solution_surfaces [label="Solution:\nDecontaminate

with\nRNaseZap or 0.1% DEPC.", fillcolor="#34A853", fontcolor="#FFFFFF"];

solution_technique [label="Solution:\nChange gloves frequently.\nUse barrier tips.",

fillcolor="#34A853", fontcolor="#FFFFFF"];
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// Reagents Solutions non_rnase_free_water [label="Non-RNase-Free\nWater/Buffers?",

fillcolor="#F1F3F4", fontcolor="#202124"]; contaminated_consumables

[label="Contaminated\nTips/Tubes?", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_water

[label="Solution:\nUse certified RNase-free\nwater or DEPC-treat.", fillcolor="#34A853",

fontcolor="#FFFFFF"]; solution_consumables [label="Solution:\nUse certified\nRNase-free

consumables.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_sample_handling; start -> check_workspace; start -> check_reagents;

check_sample_handling -> improper_storage [label="Yes"]; improper_storage ->

solution_storage; check_sample_handling -> slow_processing [label="Yes"]; slow_processing -

> solution_processing;

check_workspace -> contaminated_surfaces [label="Yes"]; contaminated_surfaces ->

solution_surfaces; check_workspace -> improper_technique [label="Yes"]; improper_technique

-> solution_technique;

check_reagents -> non_rnase_free_water [label="Yes"]; non_rnase_free_water ->

solution_water; check_reagents -> contaminated_consumables [label="Yes"];

contaminated_consumables -> solution_consumables; }

Figure 1: Troubleshooting decision tree for degraded RNA samples.

Problem: Low A260/A280 or A260/A230 ratio.
A low A260/A280 ratio (<1.8) suggests protein contamination, while a low A260/A230 ratio

(<2.0) indicates contamination with organic compounds like phenol or guanidine salts.[12][13]

Possible Cause: Carryover of reagents from the RNA extraction procedure.

Solution:

Ensure complete phase separation if using phenol-chloroform extraction.

Perform an additional wash step with the appropriate buffer if using a column-based

purification method.

Re-precipitate the RNA to remove contaminants.
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Experimental Protocols
Protocol 1: Preparation of an RNase-Free Workspace
This workflow outlines the essential steps to create and maintain an environment free of RNase

contamination.

// Nodes start [label="Start: Establish\nRNase-Free Zone", fillcolor="#4285F4",

fontcolor="#FFFFFF"]; designate_area [label="1. Designate a\nSpecific Area",

fillcolor="#FBBC05", fontcolor="#202124"]; decontaminate_surfaces [label="2.

Decontaminate\nSurfaces", fillcolor="#FBBC05", fontcolor="#202124"]; prepare_reagents

[label="3. Prepare/Purchase\nRNase-Free Reagents", fillcolor="#FBBC05",

fontcolor="#202124"]; use_certified_consumables [label="4. Use Certified\nRNase-Free

Consumables", fillcolor="#FBBC05", fontcolor="#202124"]; personal_protection [label="5.

Adhere to Strict\nPersonal Protective\nEquipment (PPE) Usage", fillcolor="#FBBC05",

fontcolor="#202124"]; end [label="Ready for\nRNA Experiments", fillcolor="#34A853",

fontcolor="#FFFFFF"];

// Edges start -> designate_area; designate_area -> decontaminate_surfaces;

decontaminate_surfaces -> prepare_reagents; prepare_reagents ->

use_certified_consumables; use_certified_consumables -> personal_protection;

personal_protection -> end; }

Figure 2: Workflow for establishing an RNase-free experimental area.

Protocol 2: Decontamination of Surfaces and Equipment
Choose the appropriate method based on the material to be decontaminated.
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Method Procedure Application

Baking
Bake at 180°C for several

hours.
Glassware and metalware.[3]

DEPC Treatment

Soak in 0.1% (v/v)

diethylpyrocarbonate (DEPC)

in water for 1 hour, then

autoclave.

Glassware.[3] Caution: DEPC

is a suspected carcinogen and

should be handled in a fume

hood.

Hydrogen Peroxide

Soak in 3% hydrogen peroxide

for 10-15 minutes, then rinse

thoroughly with RNase-free

water.

Polycarbonate and polystyrene

materials (e.g., gel boxes).[3]

Commercial Reagents

Apply commercial RNase

decontamination solutions

(e.g., RNaseZap™) according

to the manufacturer's

instructions.[19][20][21]

Benchtops, pipettors, and

other surfaces.

Protocol 3: Preparation of DEPC-Treated Water
Add 1 ml of DEPC to 1 liter of water (0.1% v/v).[11]

Stir for at least 2 hours at 37°C or overnight at room temperature.[5]

Autoclave for at least 15 minutes to inactivate the DEPC.[5][11] The faint smell of ethanol

indicates successful DEPC hydrolysis.

Note: Do not use DEPC to treat solutions containing primary amines, such as Tris or HEPES

buffers, as DEPC will react with them.[5][11]

Data on RNA Stability and Decontamination
Table 1: Recommended Storage Conditions for Purified
RNA
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Storage Duration Temperature Storage Solution Stability

Short-term -20°C
RNase-free water or

TE buffer

Up to a few weeks.

[16]

Long-term
-80°C or Liquid

Nitrogen

RNase-free water or

TE buffer; or as an

ethanol precipitate

Up to 1 year or more

without significant

degradation.[3][16][22]

Room Temperature Room Temperature
Desiccated with a

stabilizing agent

Can be stable for up

to one year.[22]

Table 2: Efficacy of RNase Inactivation Methods
Method Conditions Efficacy Notes

Autoclaving 121°C, 20 minutes

Deactivates RNase A,

but activity can be

regained over time.

[12][15]

Not sufficient for

complete and

irreversible

inactivation.

DEPC Treatment
0.1% DEPC, followed

by autoclaving

Irreversibly inactivates

RNases by modifying

histidine residues.[5]

[23]

Effective for solutions,

but cannot be used

with all buffers.

Baking 180°C, several hours

Inactivates RNases on

glassware and

metalware.

A reliable method for

heat-stable items.

RNase Inhibitors
Varies by

manufacturer

High affinity binding to

RNases A, B, and C,

preventing their

activity.[8][24]

Ideal for protecting

RNA during enzymatic

reactions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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experiments]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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